molecular formula C10H12ClN3O2 B12116941 2-Chloro-4-(cyclopentylamino)pyrimidine-5-carboxylic acid

2-Chloro-4-(cyclopentylamino)pyrimidine-5-carboxylic acid

Cat. No.: B12116941
M. Wt: 241.67 g/mol
InChI Key: HOLLUKAWHLFZAQ-UHFFFAOYSA-N
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Description

It is characterized by the presence of a chlorine atom at the 2-position, a cyclopentylamino group at the 4-position, and a carboxylic acid group at the 5-position of the pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(cyclopentylamino)pyrimidine-5-carboxylic acid typically involves the reaction of 2-chloropyrimidine with cyclopentylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as sodium hydride (NaH). The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(cyclopentylamino)pyrimidine-5-carboxylic acid undergoes various types of chemical reactions, including nucleophilic substitution, oxidation, and reduction. The presence of the chlorine atom at the 2-position makes it susceptible to nucleophilic attack, leading to substitution reactions .

Common Reagents and Conditions: Common reagents used in these reactions include organolithium reagents, such as phenyllithium, and oxidizing agents, such as m-chloroperbenzoic acid (m-CPBA). The reactions are typically carried out under anhydrous conditions and at low temperatures to ensure regioselectivity and high yields .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with organolithium reagents can lead to the formation of C-4 substituted products, while oxidation with m-CPBA can result in the formation of sulfoxides .

Scientific Research Applications

2-Chloro-4-(cyclopentylamino)pyrimidine-5-carboxylic acid has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds. Additionally, it may be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(cyclopentylamino)pyrimidine-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes and receptors involved in inflammatory processes. For example, it can inhibit the expression of prostaglandin E2, inducible nitric oxide synthase, and tumor necrosis factor-α, thereby reducing inflammation .

Comparison with Similar Compounds

Similar Compounds:

  • 4-(Cyclopentylamino)-2-(methylthio)pyrimidine-5-carboxylic acid
  • 2-Chloropyrimidine
  • 5-Chloro-2-(methylthio)pyrimidine-4-carboxylic acid

Uniqueness: 2-Chloro-4-(cyclopentylamino)pyrimidine-5-carboxylic acid is unique due to the presence of the cyclopentylamino group at the 4-position, which imparts specific chemical and biological properties.

Properties

Molecular Formula

C10H12ClN3O2

Molecular Weight

241.67 g/mol

IUPAC Name

2-chloro-4-(cyclopentylamino)pyrimidine-5-carboxylic acid

InChI

InChI=1S/C10H12ClN3O2/c11-10-12-5-7(9(15)16)8(14-10)13-6-3-1-2-4-6/h5-6H,1-4H2,(H,15,16)(H,12,13,14)

InChI Key

HOLLUKAWHLFZAQ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC2=NC(=NC=C2C(=O)O)Cl

Origin of Product

United States

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